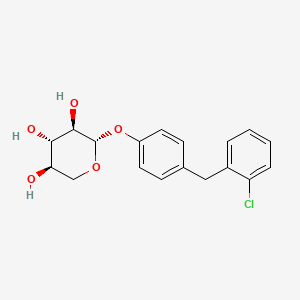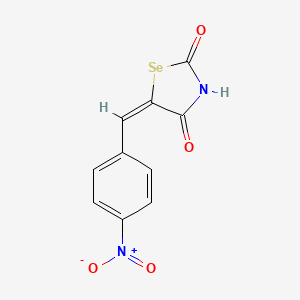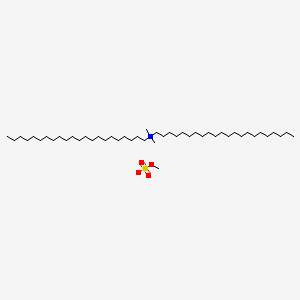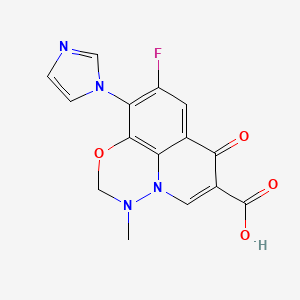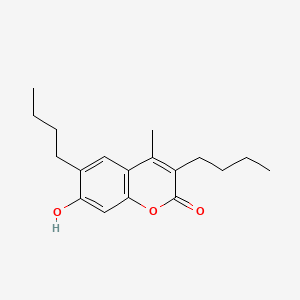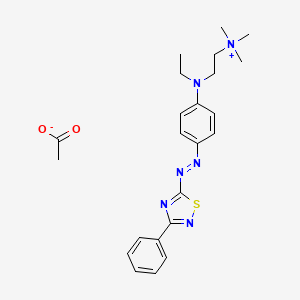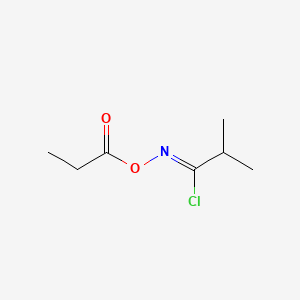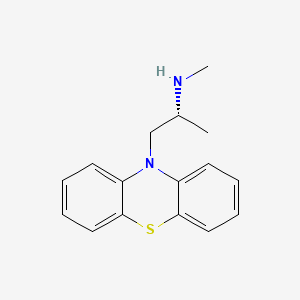
N-Demethylpromethazine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethylpromethazine, ®- is a chiral derivative of promethazine, a well-known phenothiazine derivative. Promethazine is primarily used as an antihistamine, antiemetic, and sedative. N-Demethylpromethazine, ®- is one of the primary metabolites of promethazine, formed through the demethylation process. This compound retains some of the pharmacological properties of promethazine and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethylpromethazine, ®- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of N-Demethylpromethazine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Demethylpromethazine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-Demethylpromethazine, ®- can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-Demethylpromethazine, ®- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of promethazine metabolites.
Biology: Studied for its binding affinity to various biological targets, including human serum albumin.
Medicine: Investigated for its pharmacological properties, including antihistamine and antiemetic effects.
Industry: Used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
Mechanism of Action
N-Demethylpromethazine, ®- exerts its effects by interacting with various molecular targets, including histamine H1 receptors and muscarinic receptors. By blocking these receptors, it can inhibit the action of histamine and acetylcholine, leading to its antihistamine and anticholinergic effects. The compound also affects dopaminergic pathways, contributing to its sedative properties.
Comparison with Similar Compounds
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
N-Demethylpromethazine, (S)-: The enantiomer of N-Demethylpromethazine, ®-.
Promethazine N-oxide: An oxidized derivative of promethazine.
Uniqueness
N-Demethylpromethazine, ®- is unique due to its specific chiral configuration, which can influence its binding affinity and pharmacological effects. This enantiomeric form may exhibit different biological activities compared to its (S)-enantiomer or other derivatives, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
146565-76-6 |
|---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1 |
InChI Key |
IJOZCCILCJIHOA-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




